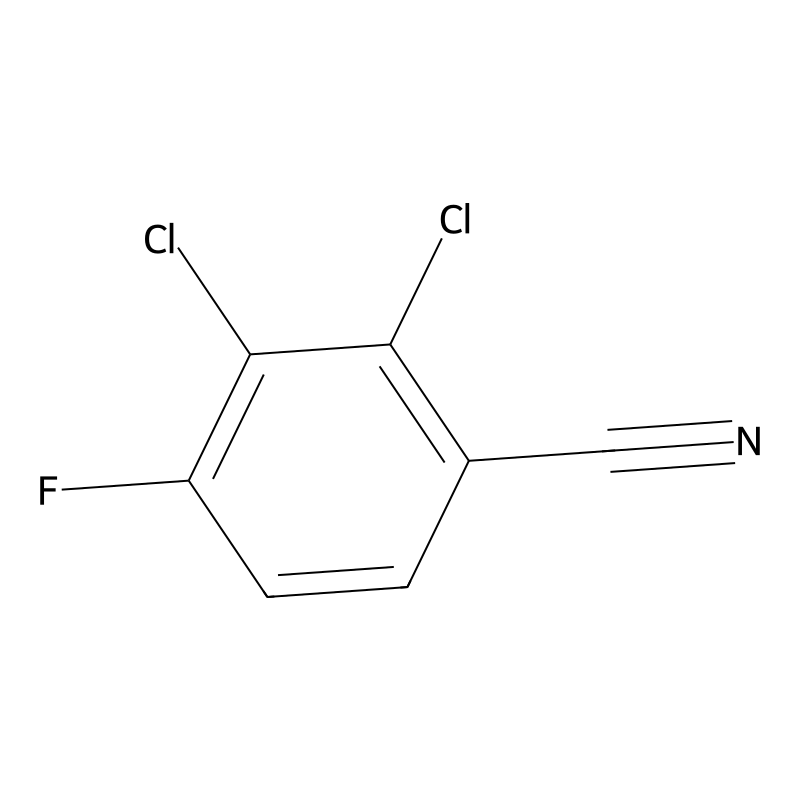2,3-Dichloro-4-fluorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,3-Dichloro-4-fluorobenzonitrile is an organic compound with the molecular formula . It features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with a nitrile group. This compound is classified as a halogenated aromatic compound, which often exhibits unique chemical properties due to the presence of electronegative halogens. Its structure can be represented as follows:
The compound is notable for its potential applications in pharmaceuticals and agrochemicals, where halogenated compounds are frequently utilized for their biological activity and reactivity.
- Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the introduction of various functional groups.
- Electrophilic Aromatic Substitution: The presence of the nitrile group can direct electrophilic substitution reactions to specific positions on the aromatic ring.
- Halogen Exchange Reactions: The compound can undergo halogen exchange reactions, particularly with alkali metal fluorides, to introduce or replace halogen atoms, enhancing its reactivity and functional diversity .
Halogenated aromatic compounds like 2,3-dichloro-4-fluorobenzonitrile often exhibit significant biological activities. While specific studies on this compound may be limited, similar compounds have shown:
- Antimicrobial Activity: Many chlorinated and fluorinated benzonitriles display antibacterial and antifungal properties.
- Pharmacological Effects: Some derivatives are investigated for their potential as anti-inflammatory or anticancer agents due to their ability to interact with biological targets like enzymes or receptors .
The synthesis of 2,3-dichloro-4-fluorobenzonitrile typically involves several steps:
- Bromination: Starting from 2,4-dichlorobenzonitrile, bromination can be performed to introduce a bromine atom at the desired position on the benzene ring.
- Fluorination: The introduction of fluorine can be achieved through a nucleophilic substitution reaction using alkali metal fluorides in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide .
- Cyanation: Following halogenation, cyanation can be employed to introduce the nitrile group.
These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.
2,3-Dichloro-4-fluorobenzonitrile has several potential applications:
- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
- Research Chemical: The compound is often used in research settings for studying reaction mechanisms involving halogenated compounds.
- Pesticides and Herbicides: Similar compounds are frequently utilized in developing pesticides and herbicides due to their biological activity against pests .
Interaction studies involving 2,3-dichloro-4-fluorobenzonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential biological effects and reactivity patterns. Key points include:
- Reactivity with Nucleophiles: The chlorine atoms are susceptible to nucleophilic attack, which can lead to the formation of new derivatives with varied biological activities.
- Electrophilic Reactivity: The electron-withdrawing nature of the nitrile group enhances electrophilic substitution reactions at specific positions on the aromatic ring.
Such interactions are crucial for understanding how this compound might behave in biological systems or during chemical transformations.
Several compounds share structural similarities with 2,3-dichloro-4-fluorobenzonitrile. Here are some notable examples:
| Compound Name | Formula | Similarity Index |
|---|---|---|
| 3,5-Dichloro-4-fluorobenzonitrile | C7H2Cl2FN | 0.94 |
| 4-Chloro-3,5-difluorobenzonitrile | C7H3ClF2N | 0.91 |
| 3-Chloro-4-fluorobenzonitrile | C7H4ClFN | 0.90 |
| 3-Chloro-2,4-difluorobenzonitrile | C7H3ClF2N | 0.84 |
These compounds highlight the uniqueness of 2,3-dichloro-4-fluorobenzonitrile due to its specific arrangement of chlorine and fluorine substituents on the benzene ring. Each compound exhibits distinct chemical behaviors and potential applications based on its substitution pattern.








